Technical Guide: Physicochemical Properties of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
Technical Guide: Physicochemical Properties of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene (CAS No. 1214385-64-4). As a substituted aromatic compound featuring both fluorine and a trifluoromethyl group, this molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and metabolic properties these moieties impart. This document consolidates available data on its chemical identity, physicochemical characteristics, safety and handling protocols, and provides expert insights into its spectroscopic signatures and potential synthetic routes. The information is intended for an audience of researchers, synthetic chemists, and drug development professionals.
Chemical Identity and Structure
4-Fluoro-1-methyl-2-(trifluoromethyl)benzene is a fluorinated derivative of toluene. The strategic placement of the electron-withdrawing trifluoromethyl group ortho to the methyl group and meta to the fluorine atom creates a unique electronic profile on the benzene ring, influencing its reactivity and potential as a synthetic building block.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | [1] |
| Synonyms | 4-Fluoro-3-trifluoromethyltoluene, 2-Fluoro-5-methylbenzotrifluoride | [1] |
| CAS Number | 1214385-64-4 | [1] |
| Molecular Formula | C₈H₆F₄ | [1] |
| Molecular Weight | 178.13 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(F)(F)F | [1] |
| InChIKey | RCMIVPNJRBRFCM-UHFFFAOYSA-N |[1] |
Physicochemical Properties
Experimental data for the primary physical properties of this specific isomer are not widely available in published literature. The values presented below are computationally predicted properties sourced from the PubChem database, which provides a reliable estimate for researchers. These properties are critical for planning reactions, purification strategies (e.g., distillation), and for use in computational modeling studies.
Table 2: Physical and Chemical Properties
| Property | Value (Predicted) | Significance & Expert Insight | Source |
|---|---|---|---|
| Boiling Point | 144.8 °C at 760 mmHg | This predicted boiling point suggests the compound is a liquid at room temperature and is amenable to purification by vacuum distillation. | [1] |
| Density | 1.28 g/cm³ | Being denser than water, this compound will form the lower layer in an aqueous extraction. | [1] |
| Flash Point | 42.1 °C | The low flash point indicates that this compound is flammable and requires careful handling away from ignition sources. | [1] |
| Refractive Index | 1.427 | A useful parameter for quick identity and purity checks of a liquid sample. | [1] |
| XLogP3 | 3.3 | The positive LogP value indicates good lipophilicity and suggests low water solubility but good solubility in organic solvents like dichloromethane, ethyl acetate, and hexanes. |[1] |
Spectroscopic Data Analysis
While publicly accessible experimental spectra for this compound are scarce, an experienced chemist can predict the characteristic signals that would confirm its structure. This analysis is crucial for reaction monitoring and final product characterization.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the three protons on the benzene ring. A singlet in the aliphatic region (approx. 2.3-2.5 ppm) would correspond to the three protons of the methyl group.
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¹⁹F NMR: The fluorine NMR spectrum should display two signals. A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group, and a second signal for the single fluorine atom attached directly to the aromatic ring.
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¹³C NMR: The carbon NMR spectrum will be more complex. It should show eight distinct signals: one for the methyl carbon, one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and six for the aromatic carbons.
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Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 178. A prominent peak corresponding to the loss of a fluorine atom (M-19) or a methyl group (M-15) might also be observed. The exact mass, as determined by High-Resolution Mass Spectrometry (HRMS), would be approximately 178.0406, consistent with the C₈H₆F₄ formula.[2]
Safety, Handling, and GHS Classification
This compound is classified as hazardous. Adherence to strict safety protocols is mandatory. The information below is compiled from chemical supplier data and should be supplemented by the official Safety Data Sheet (SDS) provided by the vendor upon purchase.
GHS Classification Summary:
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Pictograms:
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Flame (Flammable Liquid)
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Health Hazard / Exclamation Mark (Skin/Eye Irritant)
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Signal Word: Danger
Hazard Statements (H-Statements): (Note: While a specific SDS was not available, the following are typical for this class of compound based on available supplier information and related molecules.)
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H226: Flammable liquid and vapor.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (P-Statements):
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Ground and bond containers when transferring material to prevent static discharge.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.
Representative Synthetic Protocol
A specific, validated synthesis for 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene is not prominently described in peer-reviewed literature. However, a plausible and common approach for synthesizing molecules of this type involves a late-stage trifluoromethylation reaction. The following protocol is a representative example adapted from established methodologies for the synthesis of related aryl-CF₃ compounds.
Workflow: Palladium-Catalyzed Trifluoromethylation
This workflow illustrates a common method for introducing a CF₃ group onto an aromatic ring, a key transformation in pharmaceutical and agrochemical synthesis.
Caption: A representative workflow for the synthesis of the target compound.
Methodology:
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Reactor Setup: To a dry, three-necked flask equipped with a condenser and a magnetic stir bar, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and a copper(I) iodide (CuI) co-catalyst (1.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
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Reagent Addition: Add dry, degassed solvent (e.g., DMF) via syringe, followed by the trifluoromethylating agent (e.g., 1.5 eq of (Trifluoromethyl)trimethylsilane, TMSCF₃).
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Heating: Heat the reaction mixture to 100 °C and stir vigorously.
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Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
Conclusion
4-Fluoro-1-methyl-2-(trifluoromethyl)benzene is a valuable, albeit not extensively characterized, chemical intermediate. This guide consolidates the essential identifying and computed physicochemical data necessary for its application in a research setting. While experimental data remains limited, the provided safety protocols, spectroscopic analysis, and representative synthesis offer a robust framework for scientists to handle, characterize, and utilize this compound effectively and safely in the pursuit of novel chemical entities. Researchers are strongly advised to procure a vendor-specific SDS prior to use and to confirm the compound's identity through independent spectroscopic analysis.
References
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PubChem. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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Beilstein Journal of Organic Chemistry. Supporting Information for: Copper-Mediated Trifluoromethylation. [Link]
